4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Overview
Description
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a benzothiophene moiety, and a chlorofluorobenzyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with appropriate starting materials to introduce the allyl, chlorofluorobenzyl, and benzothiophene groups . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, to introduce different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen-bonding and dipole interactions, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a 1,2,4-triazole ring.
Flupoxam: An herbicide with a 1,2,4-triazole structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3S2/c1-2-10-25-19(14-11-26-18-9-4-3-6-13(14)18)23-24-20(25)27-12-15-16(21)7-5-8-17(15)22/h2,5,7-8,11H,1,3-4,6,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGURWIUWOYISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105517 | |
Record name | 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777877-46-0 | |
Record name | 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777877-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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